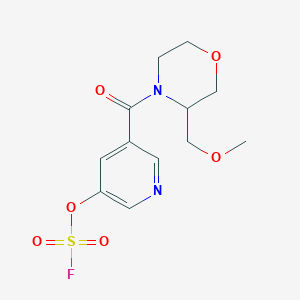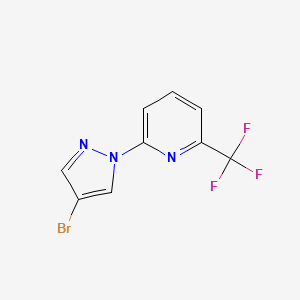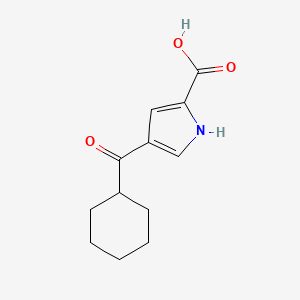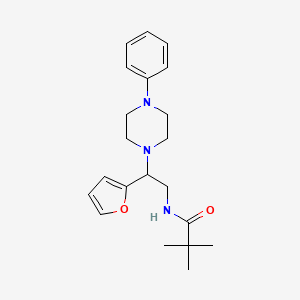
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide, also known as FPPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPPP belongs to the class of piperazine derivatives and is synthesized through a multi-step process. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide involves the reaction of 2-(furan-2-yl)ethylamine with 4-phenylpiperazine, followed by the addition of pivaloyl chloride to form the final product.
Starting Materials
2-(furan-2-yl)ethylamine, 4-phenylpiperazine, pivaloyl chloride, anhydrous diethyl ether, anhydrous tetrahydrofuran, anhydrous sodium sulfate, magnesium sulfate, sodium bicarbonate, brine
Reaction
Step 1: Dissolve 2-(furan-2-yl)ethylamine (1.0 equiv) and 4-phenylpiperazine (1.0 equiv) in anhydrous diethyl ether (10 mL per mmol of starting material) and stir the mixture at room temperature for 1 hour., Step 2: Add pivaloyl chloride (1.2 equiv) dropwise to the reaction mixture and stir the mixture at room temperature for 2 hours., Step 3: Add anhydrous tetrahydrofuran (10 mL per mmol of starting material) to the reaction mixture and stir the mixture at room temperature for 30 minutes., Step 4: Add anhydrous sodium sulfate (5 g per mmol of starting material) to the reaction mixture and stir the mixture at room temperature for 30 minutes., Step 5: Filter the reaction mixture and wash the solid with anhydrous diethyl ether., Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 7: Dissolve the crude product in anhydrous tetrahydrofuran (10 mL per mmol of starting material) and add magnesium sulfate (1 g per mmol of starting material)., Step 8: Filter the mixture and wash the solid with anhydrous tetrahydrofuran., Step 9: Concentrate the filtrate under reduced pressure to obtain the pure product., Step 10: Dissolve the pure product in water and add sodium bicarbonate until the pH is neutral., Step 11: Extract the product with diethyl ether (3 x 10 mL per mmol of starting material)., Step 12: Combine the organic layers and wash with brine., Step 13: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.
作用机制
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide increases the levels of serotonin in the brain by inhibiting its reuptake, which leads to an increase in neurotransmission. The activation of 5-HT1A receptors by N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide leads to the modulation of the serotonergic system, which is involved in the regulation of mood, anxiety, and cognition.
生化和生理效应
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been shown to have anxiolytic and antidepressant effects in animal models. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has also been shown to have anti-inflammatory effects in vitro. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has several advantages for lab experiments, including its high purity and stability. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide is also easy to synthesize and can be obtained in large quantities. However, N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide research. One direction is to further investigate the potential therapeutic applications of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore the potential use of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide as an anti-inflammatory agent. Additionally, further research is needed to understand the long-term effects of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide on the brain and its potential toxicity.
科学研究应用
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been found to have potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been studied for its potential use as an antidepressant, anxiolytic, and anti-inflammatory agent. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-21(2,3)20(25)22-16-18(19-10-7-15-26-19)24-13-11-23(12-14-24)17-8-5-4-6-9-17/h4-10,15,18H,11-14,16H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNKUYWMCUJZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2853531.png)
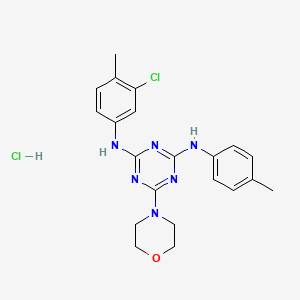
![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2853535.png)
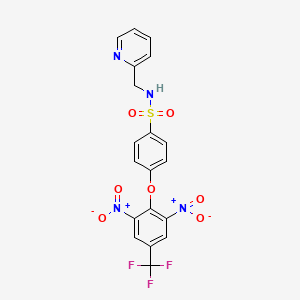
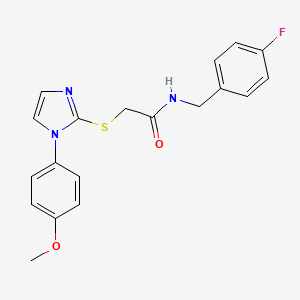
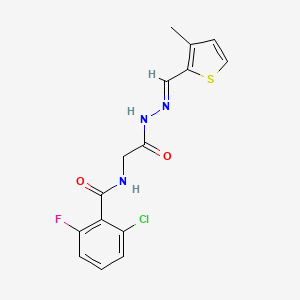
![N-(2-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2853543.png)
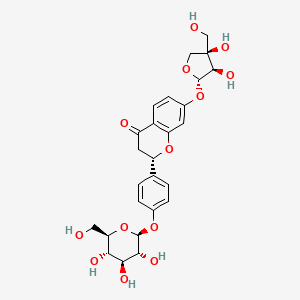
![3-[(4-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2853545.png)
![2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2853546.png)
![(2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2853547.png)
